![molecular formula C9H13F2NO4 B6259247 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid CAS No. 1822549-84-7](/img/no-structure.png)

1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

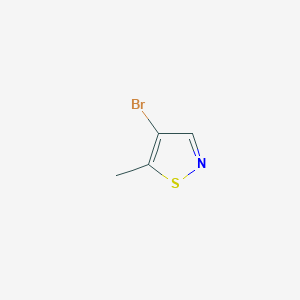

“1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1822549-84-7 . It has a molecular weight of 237.2 . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Synthesis Analysis

The compound can be synthesized using the reagent di-tert-butyl-iminodicarboxylate . This reagent affords a doubly BOC-protected source of NH − 2, which can be N -alkylated . The approach is complementary to the Gabriel synthesis of amines .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.2 . More detailed physical and chemical properties could not be found in the search results.科学的研究の応用

Synthesis of Dipeptide Nitroanilides

Tert-butyloxycarbonyl amino acid nitroanilides, including derivatives of azetidine-2-carboxylic acid, are synthesized using isocyanate methods or mixed anhydride procedures, further extending to corresponding dipeptide nitroanilides. This process is significant in peptide synthesis, especially when dealing with sterically hindered amino acid nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Preparation of Protected 3-haloazetidines

The compound serves as a versatile building block in the synthesis of high-value azetidine-3-carboxylic acid derivatives, including novel derivatives like 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid. This showcases its role in expanding the library of biologically relevant heterocyclic compounds (Ji, Wojtas, & Lopchuk, 2018).

Novel Electrophilic Building Blocks

The compound is involved in the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs), crucial for synthesizing chiral pharmaceuticals and other biologically active molecules (Zimmermann & Seebach, 1987).

Antibacterial Agent Synthesis

Derivatives of 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid, like 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, have been synthesized and screened for their antibacterial activities, indicating the potential of these compounds in developing new antibacterial agents (Song et al., 2009).

Chiral Recognition Studies

Chiral α-(nonafluoro-tert-butoxy)carboxylic acids synthesized from this compound are used as chiral solvating agents, important in the field of chiral recognition and enantioselective synthesis (Nemes et al., 2015).

Cytotoxicity Studies in Cancer Research

Functionalized amino acid derivatives synthesized from this compound have shown cytotoxicity against human cancer cell lines, indicating potential applications in designing new anticancer agents (Kumar et al., 2009).

作用機序

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during the reaction and can be removed afterwards with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Pharmacokinetics

The properties of the compound, such as its molecular weight (2372 g/mol) , could influence its pharmacokinetics.

Result of Action

The use of the boc group in protecting amines can influence the outcomes of organic synthesis reactions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of “1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid”. For instance, the addition and removal of the BOC group are carried out under specific conditions of temperature and pH .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid involves the protection of the carboxylic acid group, followed by the introduction of the difluoroazetidine ring and subsequent deprotection of the carboxylic acid group.", "Starting Materials": ["2,2,2-trifluoroacetic acid", "tert-butanol", "thionyl chloride", "triethylamine", "3-amino-1,1-difluoropropane", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "ethyl acetate", "brine"], "Reaction": ["1. Protection of the carboxylic acid group by reaction with tert-butanol and thionyl chloride in the presence of triethylamine to yield tert-butyl 2,2,2-trifluoroacetate.", "2. Introduction of the difluoroazetidine ring by reaction of 3-amino-1,1-difluoropropane with tert-butyl 2,2,2-trifluoroacetate in the presence of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to yield 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid tert-butyl ester.", "3. Deprotection of the carboxylic acid group by treatment with hydrochloric acid in dimethylformamide to yield 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid.", "4. Purification of the product by extraction with ethyl acetate and washing with sodium hydroxide and sodium bicarbonate solutions, followed by drying over magnesium sulfate and concentration under reduced pressure.", "5. Recrystallization of the product from ethyl acetate/hexanes or another suitable solvent to yield pure 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid."] } | |

CAS番号 |

1822549-84-7 |

分子式 |

C9H13F2NO4 |

分子量 |

237.20 g/mol |

IUPAC名 |

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |

InChI |

InChI=1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14) |

InChIキー |

SNIQPSBTDHQLPU-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CC(C1C(=O)O)(F)F |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。